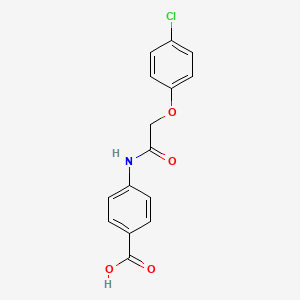

![molecular formula C18H20O3 B12114473 Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 833484-91-6](/img/structure/B12114473.png)

Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido benzoico, 4-[[2-(1,1-dimethyletil)fenoxi]metil]-: es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de un grupo ácido benzoico sustituido con un grupo 2-(1,1-dimethyletil)fenoxi.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido benzoico, 4-[[2-(1,1-dimethyletil)fenoxi]metil]- generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con ácido benzoico y 2-(1,1-dimethyletil)fenol.

Esterificación: El grupo fenol se esterifica primero con un reactivo adecuado, como el cloroformiato de metilo, para formar el éster correspondiente.

Reacción de sustitución: El éster se somete entonces a una reacción de sustitución nucleofílica con un derivado del ácido benzoico, como el ácido 4-clorometilbenzoico, en condiciones básicas para obtener el producto deseado.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar:

Esterificación a gran escala: Utilización de reactores grandes para llevar a cabo el proceso de esterificación de manera eficiente.

Reactores de flujo continuo: Empleo de reactores de flujo continuo para la reacción de sustitución para mejorar el rendimiento y reducir el tiempo de reacción.

Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, normalmente que implican la posición bencílica, lo que lleva a la formación de derivados del ácido benzoico.

Reducción: Las reacciones de reducción pueden dirigirse al grupo ácido carboxílico, convirtiéndolo en el alcohol correspondiente.

Sustitución: El grupo fenoxi puede participar en diversas reacciones de sustitución, como la sustitución nucleofílica aromática.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Las condiciones suelen implicar bases fuertes como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).

Principales productos

Oxidación: Derivados del ácido benzoico con cadenas laterales oxidadas.

Reducción: Derivados alcohólicos del compuesto original.

Sustitución: Diversos ácidos fenoxibenzoicos sustituidos en función del nucleófilo utilizado.

Aplicaciones de la investigación científica

Química

Catálisis: Se utiliza como ligando en reacciones catalíticas debido a su capacidad para estabilizar complejos de metales de transición.

Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología

Inhibición enzimática: Se ha investigado su posible capacidad para inhibir ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos.

Actividad antimicrobiana: Presenta propiedades antimicrobianas, útiles en el desarrollo de nuevos agentes antimicrobianos.

Medicina

Productos farmacéuticos: Se está explorando su potencial efecto terapéutico, especialmente en la investigación antiinflamatoria y anticancerígena.

Industria

Producción de polímeros: Se utiliza en la producción de polímeros especiales con propiedades únicas.

Revestimientos: Se aplica en la formulación de revestimientos y adhesivos debido a su estabilidad química.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.

Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antimicrobial agents.

Medicine

Pharmaceuticals: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Industry

Polymer Production: Utilized in the production of specialty polymers with unique properties.

Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.

Mecanismo De Acción

El mecanismo por el que el ácido benzoico, 4-[[2-(1,1-dimethyletil)fenoxi]metil]- ejerce sus efectos implica:

Dianas moleculares: Interactúa con enzimas o receptores específicos, modulando su actividad.

Vías: El compuesto puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular o el crecimiento microbiano.

Comparación Con Compuestos Similares

Compuestos similares

Ácido benzoico, 4-hidroxi-3,5-dimetil-: Estructura similar pero con grupos hidroxilo y metilo.

Ácido benzoico, 4-[[4-(1,1-dimethyletil)-2-metilfenoxi]metil]-: Difiere en la posición y el tipo de sustituyentes en el grupo fenoxi.

Singularidad

Características estructurales: La presencia del grupo 2-(1,1-dimethyletil)fenoxi proporciona propiedades estéricas y electrónicas únicas.

Reactividad: Presenta patrones de reactividad distintos en comparación con otros derivados del ácido benzoico, lo que lo convierte en valioso en aplicaciones sintéticas específicas.

Esta visión general exhaustiva destaca la importancia del ácido benzoico, 4-[[2-(1,1-dimethyletil)fenoxi]metil]- en diversos contextos científicos e industriales.

Propiedades

Número CAS |

833484-91-6 |

|---|---|

Fórmula molecular |

C18H20O3 |

Peso molecular |

284.3 g/mol |

Nombre IUPAC |

4-[(2-tert-butylphenoxy)methyl]benzoic acid |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)15-6-4-5-7-16(15)21-12-13-8-10-14(11-9-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |

Clave InChI |

KNILKKHFMQNGFH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)

![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)

![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)

![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)

![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)